1,3-Dipalmitin
1,3-Dipalmitin
1,3-Dipalmitoyl glycerol is a diacylglycerol that contains palmitic acid at the sn-1 and sn-3 positions. It activates protein kinase C α (PKCα) in vitro (Ka = 3.8 μM). 1,3-Dipalmitoyl glycerol (0.25-2 μM) inhibits apoptosis and production of reactive oxygen species (ROS) and pro-inflammatory mediators induced by oxygen-glucose deprivation and reperfusion (OGD/R) in SH-SY5Y neuroblastoma cells.
Glycerol 1, 3-dihexadecanoate, also known as 1, 3-dipalmitin or DAG(16:0/0:0/16:0), belongs to the class of organic compounds known as 1, 3-diacylglycerols. These are diacylglycerols containing a glycerol acylated at positions 1 and 3. Glycerol 1, 3-dihexadecanoate exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, glycerol 1, 3-dihexadecanoate is primarily located in the membrane (predicted from logP). Glycerol 1, 3-dihexadecanoate exists in all eukaryotes, ranging from yeast to humans.
1,3-dipalmitoylglycerol is a 1,3-diglyceride obtained by the formal acylation of positions 1 and 3 of glycerol by hexadecanoic (palmitic) acid. It is a 1,3-diglyceride and a dihexadecanoylglycerol. It derives from a hexadecanoic acid.
Glycerol 1, 3-dihexadecanoate, also known as 1, 3-dipalmitin or DAG(16:0/0:0/16:0), belongs to the class of organic compounds known as 1, 3-diacylglycerols. These are diacylglycerols containing a glycerol acylated at positions 1 and 3. Glycerol 1, 3-dihexadecanoate exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, glycerol 1, 3-dihexadecanoate is primarily located in the membrane (predicted from logP). Glycerol 1, 3-dihexadecanoate exists in all eukaryotes, ranging from yeast to humans.
1,3-dipalmitoylglycerol is a 1,3-diglyceride obtained by the formal acylation of positions 1 and 3 of glycerol by hexadecanoic (palmitic) acid. It is a 1,3-diglyceride and a dihexadecanoylglycerol. It derives from a hexadecanoic acid.
Brand Name:
Vulcanchem
CAS No.:
502-52-3
VCID:
VC21098816
InChI:
InChI=1S/C35H68O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(37)39-31-33(36)32-40-35(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33,36H,3-32H2,1-2H3
SMILES:
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)O
Molecular Formula:
C35H68O5
Molecular Weight:
568.9 g/mol
1,3-Dipalmitin
CAS No.: 502-52-3
Cat. No.: VC21098816
Molecular Formula: C35H68O5
Molecular Weight: 568.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 1,3-Dipalmitoyl glycerol is a diacylglycerol that contains palmitic acid at the sn-1 and sn-3 positions. It activates protein kinase C α (PKCα) in vitro (Ka = 3.8 μM). 1,3-Dipalmitoyl glycerol (0.25-2 μM) inhibits apoptosis and production of reactive oxygen species (ROS) and pro-inflammatory mediators induced by oxygen-glucose deprivation and reperfusion (OGD/R) in SH-SY5Y neuroblastoma cells. Glycerol 1, 3-dihexadecanoate, also known as 1, 3-dipalmitin or DAG(16:0/0:0/16:0), belongs to the class of organic compounds known as 1, 3-diacylglycerols. These are diacylglycerols containing a glycerol acylated at positions 1 and 3. Glycerol 1, 3-dihexadecanoate exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, glycerol 1, 3-dihexadecanoate is primarily located in the membrane (predicted from logP). Glycerol 1, 3-dihexadecanoate exists in all eukaryotes, ranging from yeast to humans. 1,3-dipalmitoylglycerol is a 1,3-diglyceride obtained by the formal acylation of positions 1 and 3 of glycerol by hexadecanoic (palmitic) acid. It is a 1,3-diglyceride and a dihexadecanoylglycerol. It derives from a hexadecanoic acid. |
|---|---|
| CAS No. | 502-52-3 |
| Molecular Formula | C35H68O5 |
| Molecular Weight | 568.9 g/mol |
| IUPAC Name | (3-hexadecanoyloxy-2-hydroxypropyl) hexadecanoate |
| Standard InChI | InChI=1S/C35H68O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(37)39-31-33(36)32-40-35(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33,36H,3-32H2,1-2H3 |
| Standard InChI Key | GFAZGHREJPXDMH-UHFFFAOYSA-N |
| SMILES | CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)O |
| Canonical SMILES | CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)O |
| Melting Point | 73-74°C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator